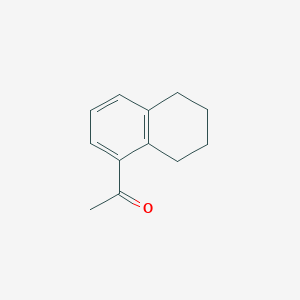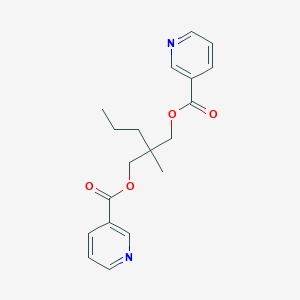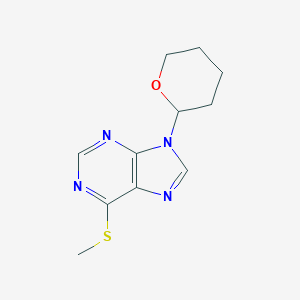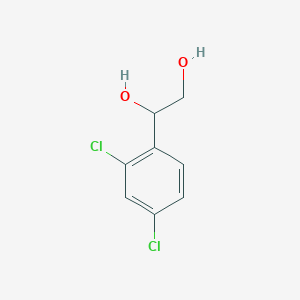![molecular formula C12H26N2O B084542 Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- CAS No. 14123-51-4](/img/structure/B84542.png)
Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-, also known as DMED, is a synthetic compound with potential applications in scientific research. It is a tertiary amine that belongs to the class of N,N-dialkylpyrrolidines and is commonly used as a solvent, reagent, and catalyst in organic chemistry. In
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- is not well understood. However, it is believed that Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- acts as a Lewis base and forms complexes with Lewis acids, such as boron trifluoride and aluminum chloride. These complexes can then react with various substrates to form new compounds. Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- can also act as a proton acceptor and participate in acid-base reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-. However, it has been reported that Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- can induce oxidative stress in cells, which can lead to cell death. Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in neurotransmission. This inhibition can lead to the accumulation of acetylcholine in the synaptic cleft, which can cause various physiological effects such as muscle paralysis and respiratory failure.
Advantages and Limitations for Lab Experiments
One of the major advantages of Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- is its high solubility in polar and nonpolar solvents, which makes it a versatile solvent for various organic reactions. Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- is also relatively stable and can be stored for long periods without significant degradation. However, Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- can be toxic and should be handled with care. It is also relatively expensive compared to other solvents such as ethanol and acetone.
Future Directions
There are several future directions for Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- research. One potential area of research is the development of new synthetic methods using Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- as a solvent or catalyst. Another area of research is the application of Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- as a stabilizer for metal nanoparticles in various fields such as drug delivery and catalysis. Furthermore, the potential toxicity of Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- and its effects on biological systems need to be further investigated to ensure safe handling and use in scientific research.
Synthesis Methods
Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- can be synthesized by reacting 2-(dimethylamino)-1,1-dimethylethanol with 2,2-dimethylpropanoyl chloride in the presence of pyridine. The reaction yields Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- as a clear, colorless liquid with a boiling point of 135-136°C. The purity of Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- can be further increased by distillation or chromatography.
Scientific Research Applications
Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- has been extensively used in scientific research as a solvent and reagent for various organic reactions. It is particularly useful in the synthesis of heterocyclic compounds, such as pyrrolidines, pyridines, and pyrazines. Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- has also been used as a catalyst for the preparation of enantiopure compounds through asymmetric synthesis. In addition, Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- has shown potential as a stabilizer for metal nanoparticles, which can be used in various applications such as drug delivery, catalysis, and electronics.
properties
CAS RN |
14123-51-4 |
|---|---|
Product Name |
Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- |
Molecular Formula |
C12H26N2O |
Molecular Weight |
214.35 g/mol |
IUPAC Name |
2-(2,2-dimethylpyrrolidin-1-yl)oxy-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C12H26N2O/c1-11(2)8-7-9-14(11)15-12(3,4)10-13(5)6/h7-10H2,1-6H3 |
InChI Key |
SVBXDFCOEITKFC-UHFFFAOYSA-N |
SMILES |
CC1(CCCN1OC(C)(C)CN(C)C)C |
Canonical SMILES |
CC1(CCCN1OC(C)(C)CN(C)C)C |
synonyms |
1-[2-(Dimethylamino)-1,1-dimethylethoxy]-2,2-dimethylpyrrolidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















